1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid
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Overview
Description
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry.
Mechanism of Action
Target of Action
It’s known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent peptide bond formation .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
As a boc-protected amino acid, its bioavailability would be influenced by factors such as its stability under physiological conditions, its solubility in biological fluids, and its resistance to metabolic degradation .
Result of Action
The primary result of the action of this compound is the formation of dipeptides . Dipeptides are small proteins that can have various biological activities depending on their amino acid composition. They can serve as precursors for larger proteins or act as signaling molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s stability can be affected by the pH of the environment, with acidic conditions favoring its removal . Additionally, the compound’s solubility can vary depending on the solvent used, which can impact its reactivity and efficacy in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide.
Major Products:
Deprotection: The primary product is the free amine after the removal of the Boc group.
Substitution: Various Boc-protected amino acid derivatives.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- N-Boc-L-hydroxyproline
- N-Boc-S-Benzyl-L-cysteine
- tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs)
Uniqueness: 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclopentanecarboxylic acid moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-6-7-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSMHSVTLETFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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